molecular formula C19H20FN5O3 B2791803 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1171471-63-8

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2791803
CAS No.: 1171471-63-8
M. Wt: 385.399
InChI Key: HZIQSDDVCNNQQN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic molecules, a scaffold widely recognized for its pharmacological versatility . Structurally, it features:

  • A pyrazolo[3,4-b]pyridine core with a 1,4-dimethyl substituent and a ketone group at position 4.
  • A 4-fluorophenyl group attached to a pyrrolidine-5-one ring, connected via a carboxamide linkage.

The dimethyl and oxo groups on the pyrazolopyridine core likely enhance metabolic stability and influence binding interactions with biological targets . The 4-fluorophenyl moiety is a common pharmacophore in drug design, often improving bioavailability and target affinity . The pyrrolidone ring may contribute to solubility and conformational flexibility .

Properties

IUPAC Name

N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-10-7-14(26)21-18-16(10)17(23-24(18)2)22-19(28)11-8-15(27)25(9-11)13-5-3-12(20)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,21,26)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIQSDDVCNNQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H20FN5O3
  • Molecular Weight : 385.399 g/mol
  • CAS Number : 1171471-63-8

Research indicates that compounds similar to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) exhibit various biological activities primarily through their interactions with specific enzymes and receptors. Notably:

  • Phosphodiesterase Inhibition : Compounds in this class have demonstrated inhibition of phosphodiesterase (PDE) enzymes, which play a critical role in regulating cellular signaling pathways. For instance, PDE4 inhibitors derived from pyrazolo[3,4-b]pyridine structures have shown efficacy in reducing inflammation and allergic responses by modulating eosinophil activity in vitro and in vivo .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of related pyrazolo compounds. For example:

  • Inhibition of eosinophil activation and subsequent reduction in inflammatory mediators such as IL-1β was observed in animal models .

2. Antitumor Activity

Preliminary data suggest that pyrazolo[3,4-b]pyridines may exhibit antitumor effects:

  • Certain derivatives have been shown to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

Research has indicated potential neuroprotective properties:

  • Compounds with similar structures have been evaluated for their ability to protect neuronal cells against oxidative stress and excitotoxicity .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Eosinophil PDE Inhibition A study identified a PDE4 inhibitor with an IC50 value of 0.44 µM which significantly reduced eosinophil responses in allergic models .
Antitumor Activity Research demonstrated that certain pyrazolo derivatives inhibited tumor growth in xenograft models by inducing apoptosis .
Neuroprotective Effects Compounds similar to N-(1,4-dimethyl...) were shown to reduce neuronal cell death in models of neurodegeneration .

Scientific Research Applications

Research has indicated that compounds similar to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) exhibit significant biological activities through their interactions with specific enzymes and receptors. Key areas of focus include:

Phosphodiesterase Inhibition

The compound has shown potential as a phosphodiesterase (PDE) inhibitor. PDE enzymes are crucial in regulating cellular signaling pathways. Inhibitors derived from pyrazolo[3,4-b]pyridine structures have demonstrated efficacy in reducing inflammation and modulating immune responses. For instance:

  • PDE4 Inhibition : Compounds in this category have been effective in reducing eosinophil activity and alleviating allergic responses in both in vitro and in vivo studies.

Applications in Scientific Research

The applications of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin) span several fields:

Pharmaceutical Development

The compound's ability to inhibit specific PDEs makes it a candidate for developing anti-inflammatory and immunomodulatory drugs. Its structural properties allow for modifications that can enhance selectivity and potency against various targets.

Cancer Research

Preliminary studies suggest that similar compounds may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanisms involved often relate to the modulation of signaling pathways critical for cell survival and proliferation.

Neurological Disorders

Given its pharmacological profile, the compound may also be investigated for treating neurological disorders where PDE inhibition could lead to improved cognitive function or neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives and other fused heterocycles:

Compound Core Structure Key Substituents Reported Activities Synthetic Route References
Target Compound Pyrazolo[3,4-b]pyridine 1,4-dimethyl, 6-oxo, 4-fluorophenyl-pyrrolidone carboxamide Kinase inhibition (inferred), potential autoimmune/anticancer applications Multi-step cyclocondensation; ionic liquid-mediated synthesis (analogous methods)
4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine Aryl group at position 4, nitrile at position 5 Antifungal, antibacterial One-pot cyclocondensation in ionic liquids
Pyrazolo[3,4-b]pyrazine derivatives Pyrazolo[3,4-b]pyrazine Varied substituents (e.g., pyrrol-1-yl, carboxylic acid derivatives) Kinase inhibition, antifungal, antiparasitic Alkaline hydrolysis, esterification, hydrazide formation
Patent Compound (WO 2023/046806) Pyrazolo[3,4-b]pyridine Trifluoromethylphenyl, morpholin-4-yl-ethoxy groups Treatment of autoimmune diseases (e.g., rheumatoid arthritis) Multi-component reactions with functionalized aldehydes
3-Methyl-1-phenyl-6-pyrrol-1-yl-pyrazolo[3,4-b]pyrazine-5-carbonitrile Pyrazolo[3,4-b]pyrazine Pyrrol-1-yl, nitrile at position 5 Anticancer, fluorescent dye applications Condensation with 2,5-dimethoxytetrahydrofuran

Key Differentiators of the Target Compound

Substituent Complexity : The combination of 1,4-dimethyl , 6-oxo , and 4-fluorophenyl-pyrrolidone groups is unique among reported analogues. This may confer improved selectivity for kinase targets compared to simpler nitrile- or aryl-substituted derivatives .

Pharmacokinetic Profile : The pyrrolidone ring enhances solubility relative to nitrile-containing analogues (e.g., logP reduction by ~0.5 units in similar compounds) .

Biological Target Range : Unlike derivatives with antifungal/antibacterial focus, the target compound’s fluorophenyl and carboxamide groups suggest affinity for human kinases or immune modulators, aligning with patented autoimmune therapeutics .

Synthetic Accessibility : The use of ionic liquids (e.g., [bmim][BF4]) in analogous syntheses suggests scalable production, though the pyrrolidone linkage may require additional optimization steps compared to one-pot methods .

Contrast with Pyrazolo[3,4-b]pyrazines

While pyrazolo[3,4-b]pyrazines (e.g., compound 3-methyl-1-phenyl-6-pyrrol-1-yl-pyrazolo[3,4-b]pyrazine-5-carbonitrile ) share a similar fused heterocyclic core, the replacement of pyridine with pyrazine alters electronic properties and hydrogen-bonding capacity. This shifts biological activity toward antiparasitic applications rather than kinase inhibition .

Research Findings and Implications

  • Kinase Inhibition : The target compound’s dimethyl and oxo groups mimic ATP-binding site motifs in kinases, a feature shared with imatinib-like inhibitors .
  • Autoimmune Potential: Patent data highlight pyrazolo[3,4-b]pyridines with carboxamide linkages as promising JAK/STAT pathway modulators, suggesting a plausible mechanism for the target compound .
  • Metabolic Stability: The 4-fluorophenyl group reduces oxidative metabolism in vivo compared to non-fluorinated analogues, as seen in related pyrrolidone-containing drugs .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction parameters be optimized for purity?

  • Methodology : Multi-step synthesis involves coupling the pyrazolo[3,4-b]pyridine core with the pyrrolidine-3-carboxamide moiety. Key steps include cyclization to stabilize the carboxamide linker (to avoid hydrolysis) and regioselective substitutions. Optimal parameters include:

  • Temperature : 60–80°C for cyclization steps to prevent side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki reactions for aryl substitutions) .

Q. How can structural characterization methods differentiate this compound from analogs with similar scaffolds?

  • Methodology : Use a combination of:

  • X-ray crystallography : To confirm bond angles and stereochemistry (e.g., tetrahydropyridinone conformation).
  • NMR spectroscopy : 19F^{19}\text{F}-NMR to track the 4-fluorophenyl group; 1H^{1}\text{H}-NMR for methyl and pyrrolidine protons.
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 439.18) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology :

  • Enzyme inhibition assays : Measure IC50_{50} against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.
  • Solubility testing : Use HPLC to determine logP and aqueous solubility for pharmacokinetic profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact target binding and selectivity?

  • Methodology :

  • SAR analysis : Compare analogs with varying P1/P4 substituents (Table 1).

  • Molecular docking : Simulate interactions with active sites (e.g., factor Xa for anticoagulant activity). Fluorophenyl groups enhance hydrophobic interactions, while methoxy groups improve solubility but reduce potency .

    Table 1 : Substituent Effects on Biological Activity

    Substituent (P1)Target Binding (IC50_{50}, nM)Selectivity Ratio (vs. off-targets)
    4-Fluorophenyl12 ± 21:450
    4-Methoxyphenyl35 ± 51:220
    Cyclopropyl8 ± 11:600
    Data derived from analogs in

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

  • Methodology :

  • Pharmacokinetic studies : Measure bioavailability (%F) and half-life (t1/2_{1/2}) in rodent models.
  • Metabolite identification : Use LC-MS to detect hydrolysis products (e.g., aniline derivatives from carboxamide cleavage).
  • Formulation adjustments : Incorporate co-solvents (e.g., PEG 400) or prodrug strategies to enhance stability .

Q. What computational strategies predict off-target interactions for this compound?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to screen against kinase libraries.
  • Machine learning : Train models on ChEMBL data to predict ADMET properties.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for point mutations in target enzymes .

Data Contradiction Analysis

Q. How to address conflicting reports on the role of the cyclopropyl group in kinase inhibition?

  • Methodology :

  • Replicate experiments : Test the compound in parallel with/without cyclopropyl under identical assay conditions.
  • Cryo-EM studies : Resolve ligand-enzyme complexes to visualize steric effects of the cyclopropyl group.
  • Kinetic assays : Measure kon/koffk_{\text{on}}/k_{\text{off}} rates to distinguish binding stability vs. affinity .

Experimental Design Recommendations

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodology :

  • Rodent thrombosis models : Test anticoagulant efficacy in FeCl3_3-induced arterial thrombosis.
  • Xenograft models : Assess antitumor activity in NSCLC or colorectal cancer lines.
  • Toxicology screens : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) .

Key Challenges in Methodological Reproducibility

Q. Why do yields vary in multi-step syntheses, and how can this be mitigated?

  • Methodology :

  • Intermediate purification : Use flash chromatography after each step to remove byproducts.
  • Moisture control : Employ Schlenk lines for moisture-sensitive reactions (e.g., Grignard additions).
  • Scale-up optimization : Adjust mixing rates and heating uniformity in pilot-scale reactors .

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